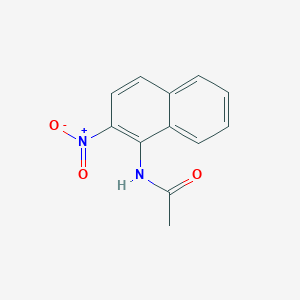

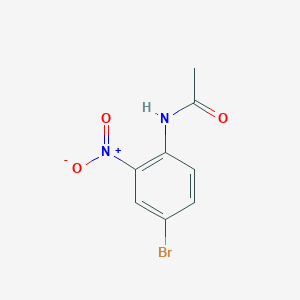

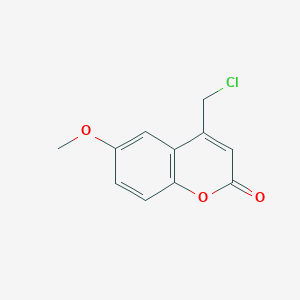

![molecular formula C14H18FNO4 B182621 3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 186431-96-9](/img/structure/B182621.png)

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, also known as Fmoc-Lys(Fmoc)-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine and belongs to the family of Fmoc-protected amino acids. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chromatography Applications

A study by Wu et al. (2016) discusses the chiral supercritical fluid chromatography (SFC) separations of a series of racemic 2,2-dimethyl-3-aryl-propanoic acids without using an acidic additive. This approach, utilizing methanol as co-solvent in CO2, was successfully applied to large-scale SFC separations of racemic acids, demonstrating its utility in resolving carboxylic acid-containing racemates and offering insights into solvent effects on peak sharpening and resolution efficiency (Wu et al., 2016).

Pharmaceutical Synthesis and Evaluation

Research by Clary et al. (1995) describes the synthesis of various fluorocarbon/amido-connected phosphocholines derived from diaminopropanols and serine, highlighting a new method for creating compounds with potential pharmaceutical applications. Acute toxicity evaluations of these compounds suggested promising in vivo tolerance, underscoring their potential in medical applications (Clary et al., 1995).

PET Imaging Applications

A study by Luo et al. (2019) focused on the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1 (S1P1), showcasing the potential of 3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid derivatives in neuroimaging and the exploration of its pharmacokinetics in vivo (Luo et al., 2019).

Synthetic Chemistry and Antidepressive Activity

Yuan (2012) reports on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from 2-bromo-1-(3-fluorophenyl)-1-propanone, highlighting the method's efficiency and potential for antidepressant activity. This work exemplifies the versatility of fluoroaryl propanoic acid derivatives in synthesizing compounds with significant pharmacological properties (Yuan, 2012).

properties

IUPAC Name |

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

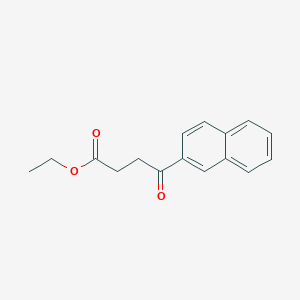

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)